molecular formula C5H4N6 B079466 2-(1H-Tetrazol-5-yl)pyrimidine CAS No. 13600-33-4

2-(1H-Tetrazol-5-yl)pyrimidine

Cat. No.: B079466
CAS No.: 13600-33-4
M. Wt: 148.13 g/mol
InChI Key: BXQGZGGMGJOXIP-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a tetrazole group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, enhances molecular stability and bioavailability through hydrogen-bonding interactions, making it a valuable pharmacophore in medicinal chemistry . This compound and its derivatives are explored for diverse therapeutic applications, including G protein-coupled receptor (GPR35) agonism, antidiabetic activity, and enzyme inhibition . Its structural versatility allows for modifications that optimize druglikeness and target specificity, as demonstrated in recent structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole or pyrimidine rings.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring substituted with a tetrazole moiety, which enhances its pharmacological properties. The tetrazole ring is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug design. The combination of these two rings allows for diverse functionalization, leading to compounds with varied biological activities.

Inhibition of Casein Kinase 2 (CK2)

Recent studies have highlighted the potential of 2-(1H-tetrazol-5-yl)pyrimidine derivatives as inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. Research demonstrated that these derivatives could inhibit CK2 with varying potencies, indicating their promise in developing novel anti-cancer therapies .

Anticancer Activity

Numerous derivatives of tetrazole compounds have shown significant anticancer activity. For instance, certain synthesized tetrazole derivatives exhibited potent effects against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cell lines. One specific compound was noted for its ability to bind DNA and form stable complexes, suggesting potential as a genotoxic agent for cancer therapy .

Antiviral and Antiparasitic Properties

Tetrazole derivatives have also been explored for their antiviral activities. Compounds such as 5-(phosphonomethyl)-1H-tetrazole demonstrated inhibitory effects on Herpes Simplex Virus DNA polymerases and RNA transcriptases, indicating their potential in treating viral infections . Additionally, certain tetrazole compounds showed promising antiamoebic activity against Entamoeba histolytica, with low cytotoxicity profiles .

Antioxidant Properties

Research has indicated that tetrazole derivatives possess significant antioxidant properties. For example, studies involving molecular dynamics simulations demonstrated the binding tendencies of these compounds to active protein sites, suggesting their potential as antioxidant agents in therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-aminoazolo[1,5-a]pyrimidinesContains an azole ringPotent inhibitors of Casein Kinase 2
5-(1H-tetrazol-5-yl)-pyrimidinonesPyrimidine core with different substituentsExhibits antibacterial properties
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-α]pyrimidin-4-oneModified pyridine-pyrimidine structureUsed clinically as an antiallergy agent

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: CK2 Inhibition - A study focused on synthesizing various derivatives of this compound, evaluating their CK2 inhibitory activity. Results showed that modifications to the pyrimidine scaffold significantly affected potency, highlighting the importance of structure-activity relationships in drug design .
  • Case Study 2: Anticancer Efficacy - A series of tetrazole derivatives were tested against multiple cancer cell lines. One compound demonstrated an IC50 value of 4.2 μM against HepG2 cells, showcasing its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(1H-tetrazol-5-yl)pyrimidine derivatives vary significantly depending on the core heterocycle, substituents, and structural linkages. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Linkages Biological Activity Potency (EC₅₀ or Activity) References
This compound Pyrimidine Tetrazole at position 2 Pharmacophore in drug design N/A (Structural scaffold)
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives Phenyl Benzamide at position 2 GPR35 agonists 0.041–0.059 μM (Compounds 56, 63)
LM10 Indole Vinyl-linked tetrazole Tryptophan 2,3-dioxygenase (TDO) inhibitor Not quantified (In vitro inhibition)
Tetrazole analog of clofibric acid Propanamide 4-Chlorophenoxy, methyl groups Antidiabetic, dyslipidemia Bioavailability: 68% in rats
5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one Pyrimidine Hydroxyl at position 4, phenyl-tetrazole Unspecified (Structural study) N/A
2-Chloro-3-(1H-tetrazol-5-yl)-pyridine Pyridine Chloro at position 2 Unspecified (Chemical intermediate) N/A

Key Findings

Potency in GPR35 Agonism: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 56 and 63) exhibit sub-micromolar EC₅₀ values (0.041–0.059 μM), outperforming earlier analogs like 7a (EC₅₀ = 29.99 μM) . The phenyl-benzamide scaffold enhances receptor binding, while the tetrazole group improves agonistic activity . In contrast, this compound itself is primarily a scaffold; its activity depends on substituents.

Bioavailability and Druglikeness :

  • Benzamide derivatives (e.g., compounds 56 and 63) comply with Lipinski’s rule, suggesting favorable oral bioavailability .
  • The tetrazole analog of clofibric acid demonstrates 68% bioavailability in rats, comparable to its parent compound, clofibric acid .

Target Specificity: LM10, with an indole core and vinyl-tetrazole linkage, inhibits TDO, a target in cancer immunotherapy . This contrasts with GPR35-targeted benzamide derivatives, highlighting how core heterocycles dictate biological pathways.

Synthetic Flexibility: 2-(1H-Tetrazol-5-yl)thiophene derivatives (e.g., from ) allow further functionalization via amino groups, enabling diverse pharmacological applications. Pyrimidine-based analogs, however, offer fewer modification sites unless substituted with phenyl or hydroxyl groups .

Physicochemical Properties

  • Tetrazole Group Contribution : Enhances metabolic stability and hydrogen-bonding capacity across all analogs.
  • Hydroxyl Groups : In 5-hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one , the hydroxyl group may improve solubility but could reduce membrane permeability .

Biological Activity

2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that combines a tetrazole and a pyrimidine ring, making it a significant subject of research due to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that tetrazole-based compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The structure of this compound allows it to interact effectively with microbial enzymes, which is crucial for its antimicrobial efficacy.

Anticancer Properties

In addition to antimicrobial effects, this compound has been explored for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation. For example, compounds with similar structures have been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), influencing pathways related to cell growth and apoptosis .

The biological activity of this compound can be attributed to its ability to inhibit various enzymes involved in metabolic pathways. Notably, tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics of other therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antibacterial Activity : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported that specific substitutions on the tetrazole ring enhanced antibacterial potency .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies suggest that tetrazole derivatives can exhibit improved solubility and metabolic stability compared to other similar compounds. This characteristic is essential for their development as therapeutic agents, as it influences bioavailability and efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundTetrazole + PyrimidineAntimicrobial, Anticancer
2-(1H-Tetrazol-5-yl)pyridineTetrazole + PyridineAntimicrobial
5-(1H-Tetrazol-5-yl)pyrimidinePositional IsomerVaries by substitution

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential studies could focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of this compound in a living organism.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(1H-tetrazol-5-yl)pyrimidine derivatives, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves [3+2] cycloaddition between nitriles and azides under inert atmospheres. For example, this compound derivatives can be synthesized via the reaction of 3-aminothiophenes with ammonium azide in an inert solvent (e.g., DMF or EtOH) at reflux temperatures. Key parameters include stoichiometric control of azide reagents, reaction time (12–24 hours), and temperature (80–100°C). Post-synthetic acylation using acetic anhydride or acetyl chloride may further functionalize the tetrazole moiety .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

  • NMR : Proton and carbon-13 NMR confirm regioselectivity of the tetrazole ring (δ 8–10 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves tautomeric forms (1H vs. 2H-tetrazole) and substituent orientation .

Q. What are common reaction pathways for functionalizing the tetrazole ring in this compound?

Methodological Answer: The tetrazole ring undergoes:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the N1 position under basic conditions (e.g., K₂CO₃ in DMF).
  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen donors, useful in catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 2 nM vs. micromolar ranges) often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding, while bulky substituents sterically hinder interactions.
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (5.5–7.4) alter protonation states of the tetrazole ring. Validate results using orthogonal assays (e.g., SPR, isothermal titration calorimetry) .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., leukotriene receptors). Prioritize tautomers (1H vs. 2H) based on pKa calculations (tetrazole pKa ≈ 4–5).
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How can researchers address poor aqueous solubility of this compound derivatives in pharmacological studies?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride salts (e.g., [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride) to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl groups) at the pyrimidine N1 position, which cleave in vivo .

Q. What mechanistic insights explain the role of this compound as a bioisostere in drug design?

Methodological Answer: The tetrazole ring mimics carboxylic acids (similar pKa and H-bonding capacity) but offers metabolic stability. For example, in kynurenine pathway inhibitors, replacing a carboxylate with tetrazole reduces off-target interactions while retaining IC₅₀ values <10 nM. Validate via comparative SAR studies and metabolic stability assays (e.g., liver microsomes) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates (e.g., pyrimidine-thiol precursors).
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) to isolate high-purity products (>95%).
  • Scale-Up : Adjust stoichiometry (e.g., 1.2 equiv. POCl₃ for chlorination) and use flow chemistry for exothermic steps .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGZGGMGJOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1H-Tetrazol-5-yl)pyrimidine
2-(1H-Tetrazol-5-yl)pyrimidine
2-(1H-Tetrazol-5-yl)pyrimidine
2-(1H-Tetrazol-5-yl)pyrimidine
2-(1H-Tetrazol-5-yl)pyrimidine
2-(1H-Tetrazol-5-yl)pyrimidine

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